molecular formula C7H6I2N2O B15152183 2-Amino-3,5-diiodobenzamide

2-Amino-3,5-diiodobenzamide

Cat. No.: B15152183
M. Wt: 387.94 g/mol
InChI Key: WDDCFATZFHRUQL-UHFFFAOYSA-N
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Description

2-Amino-3,5-diiodobenzamide is an organic compound with the molecular formula C7H6I2N2O. It is characterized by the presence of two iodine atoms and an amino group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3,5-diiodobenzamide can be synthesized through several methods, including the iodination of 2-amino-3,5-dibromobenzamide or the direct iodination of 2-amino-3,5-dihydroxybenzamide. The reaction conditions typically involve the use of iodine sources such as iodine monochloride (ICl) or iodine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-diiodobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Halogenation reactions using iodine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of di- or tri-substituted benzamides.

Scientific Research Applications

2-Amino-3,5-diiodobenzamide has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological processes and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-Amino-3,5-diiodobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-3,5-diiodobenzamide is similar to other iodinated benzamide derivatives, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzamide. The presence of iodine atoms enhances its reactivity and makes it suitable for specific chemical transformations.

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Properties

Molecular Formula

C7H6I2N2O

Molecular Weight

387.94 g/mol

IUPAC Name

2-amino-3,5-diiodobenzamide

InChI

InChI=1S/C7H6I2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)

InChI Key

WDDCFATZFHRUQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)I)I

Origin of Product

United States

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